1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of quinoxaline, which is a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for “1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline” are not available, similar compounds have been synthesized through various methods. For instance, 1-(2-furoyl)piperazine derivatives have been synthesized by stirring chloromethylbenzoyl chloride with benzyl amine or cyclohexyl amine in an aqueous medium, followed by refluxing with 1-(2-furoyl)piperazine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various transformations. For instance, 2-furoyl chloride and 3-furoyl chloride have been studied for their conformational stability and vibrational wave numbers .科学的研究の応用

Butyrylcholinesterase Inhibition

This compound has been studied for its potential as a butyrylcholinesterase inhibitor . Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes choline-based esters and has been implicated in diseases such as Alzheimer’s. Derivatives of 1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline have shown considerable inhibition of BChE, which could be beneficial in developing treatments for neurodegenerative diseases .

Antioxidant Activity

Research has indicated that derivatives of this compound exhibit antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress and free radicals. The antioxidant activity of these compounds could be harnessed in pharmaceuticals to mitigate oxidative damage in various diseases .

Enzyme Inhibition Studies

The compound’s derivatives have been used in enzyme inhibition studies. For instance, they have been tested as urease enzyme inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition is significant in treating infections caused by urease-producing bacteria .

Hemolytic Activity Analysis

Studies have also explored the hemolytic activity of these compounds. Hemolysis refers to the destruction of red blood cells, and the low toxicity level of certain derivatives makes them potential candidates for safe therapeutic applications .

Biogenic Amines Interaction

The interaction with biogenic amines is another area of application. Biogenic amines play a role in various physiological functions, and the modulation of their activity by compounds like 1-(2-Furoyl)-4-methyl-1,2,3,4-tetrahydroquinoxaline can be significant in the treatment of disorders related to these amines .

作用機序

Target of Action

It is known that similar compounds, such as 1-(2-furoyl)piperazine, have been evaluated for their inhibitory effects on enzymes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly enzymes or receptors, leading to changes in their activity .

Biochemical Pathways

It’s worth noting that furanic compounds, such as 2-furoic acid, are known to be involved in microbial degradation pathways .

Result of Action

Similar compounds have shown inhibitory effects on certain enzymes, which could lead to changes in cellular processes .

Safety and Hazards

将来の方向性

特性

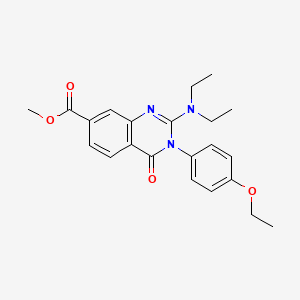

IUPAC Name |

methyl 2-(diethylamino)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-5-24(6-2)22-23-19-14-15(21(27)28-4)8-13-18(19)20(26)25(22)16-9-11-17(12-10-16)29-7-3/h8-14H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPIZGBBHJBEFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590542.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)

![2-[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2590550.png)

![N-(2-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590557.png)

![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)